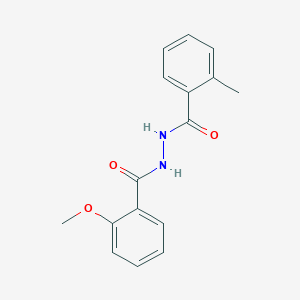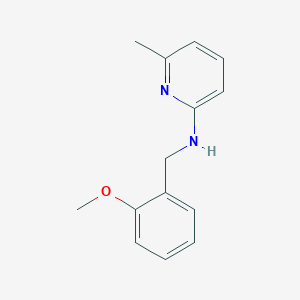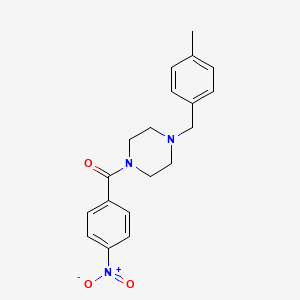![molecular formula C14H16ClNO B5852987 [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and it has been found to have similar effects on the body's endocannabinoid system. CP-47,497 has been the subject of scientific research for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol acts on the body's endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood. Specifically, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol binds to and activates the CB1 and CB2 receptors, which are found throughout the body. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and pain perception.
Biochemical and Physiological Effects
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, and it has also been found to have anti-convulsant properties, making it potentially useful in the treatment of epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have anti-tumor effects, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which allows for greater control over the purity and concentration of the compound. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids.
Direcciones Futuras
There are several future directions for research on [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One area of interest is the development of new compounds that are structurally similar to [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, but which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, and to identify any potential side effects or risks associated with its use. Finally, research is needed to determine the optimal dosage and administration of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol for different therapeutic applications.
Métodos De Síntesis
The synthesis of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves several steps, including the reaction of 2,5-dimethylpyrrole with 3-chloro-2-methylbenzoyl chloride to form 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with methanol and sodium borohydride to form [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.
Aplicaciones Científicas De Investigación
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential therapeutic applications, including its use as a pain reliever and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential use in cancer treatment, due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLSIPJDQMSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)





![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
